

# Application Note: Functional Characterization of REDX05358 in Cell-Based Assays

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: REDX05358

CAS No.: 1884226-20-3

Cat. No.: B610433

[Get Quote](#)

## Introduction & Mechanism of Action

**REDX05358** is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor.[1][2] Unlike first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) which selectively target BRAF V600E monomers, **REDX05358** is designed to inhibit both RAF monomers and dimers (ARAF, BRAF, and CRAF).[2]

## The Scientific Challenge: Paradoxical Activation

First-generation inhibitors bind to the ATP-binding pocket of BRAF V600E. However, in cells with wild-type BRAF and mutant RAS (e.g., KRAS-mutant colorectal cancer), these inhibitors induce RAF dimerization, leading to a paradoxical increase in downstream ERK signaling and tumor growth.

**REDX05358** Solution: By binding in a DFG-out conformation and inhibiting the RAF dimer complex, **REDX05358** blocks signaling in both BRAF-mutant (monomer-driven) and RAS-mutant (dimer-driven) contexts without inducing paradoxical hyperactivation.[2]

## Pathway Diagram: Mechanism of RAF Inhibition

The following diagram illustrates the MAPK signaling cascade and the intervention point of **REDX05358** compared to first-generation inhibitors.



[Click to download full resolution via product page](#)

Caption: **REDX05358** inhibits RAF dimers downstream of RAS, preventing the paradoxical activation seen with 1st-gen inhibitors.

## Material Preparation

To ensure reproducibility, strict adherence to compound handling is required.

- Compound: **REDX05358** (Solid powder).[1]
- Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, 99.9%.
- Storage: Store powder at -20°C. Store DMSO stocks at -80°C to prevent freeze-thaw degradation.

Stock Solution Protocol (10 mM):

- Calculate mass required using MW (approx. 472.9 g/mol).[1]
- Add DMSO to the vial. Vortex for 30 seconds until completely dissolved.
- Aliquot into light-protective tubes (50 L/tube) to avoid repeated freeze-thaw cycles.
- Critical Step: On the day of the assay, perform serial dilutions in 100% DMSO first, then transfer to media. This prevents compound precipitation that occurs if high-concentration stocks are dropped directly into aqueous media.

## Protocol A: Assessment of Paradoxical Activation (p-ERK)

Objective: Confirm that **REDX05358** does not induce p-ERK upregulation in RAS-mutant/BRAF-WT cells, distinguishing it from vemurafenib.

## Experimental Design

- Cell Line: HCT116 (KRAS G13D, BRAF WT) or DLD-1.
- Controls:

- Negative: DMSO (0.1%).
- Paradoxical Control: Vemurafenib (PLX4032) – Expect p-ERK spike.
- Readout: Western Blot or AlphaLISA for Phospho-ERK1/2 (Thr202/Tyr204).

## Step-by-Step Workflow

- Seeding:
  - Seed HCT116 cells at  
  
cells/well in a 6-well plate.
  - Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Starvation (Critical):
  - Aspirate growth media. Wash 1x with PBS.
  - Add serum-free media (0% FBS). Incubate for 16–18 hours.
  - Why? Serum contains growth factors that elevate basal p-ERK, masking the "paradoxical spike" caused by drugs.
- Treatment:
  - Prepare 1000x compound stocks in DMSO.
  - Dilute 1:1000 into warm serum-free media.
  - Dose Range: 0.01, 0.1, 1.0, 10  
  
M.
  - Add to cells and incubate for 1 hour. (Signaling effects are rapid).
- Lysis:

- Place plate on ice. Wash with cold PBS containing 1 mM NaVO (phosphatase inhibitor).
- Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
- Analysis (Western Blot):
  - Load 20 g protein/lane.
  - Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Loading Control).

## Expected Data Profile

| Compound    | 0.01 M p-ERK | 0.1 M p-ERK | 1.0 M p-ERK  | Interpretation                      |
|-------------|--------------|-------------|--------------|-------------------------------------|
| DMSO        | Baseline     | Baseline    | Baseline     | Reference                           |
| Vemurafenib | High (Spike) | High        | Low/Baseline | Paradoxical Activation (Type I)     |
| REDX05358   | Baseline/Low | Low         | Inhibited    | No Paradoxical Activation (Pan-RAF) |

## Protocol B: Anti-Proliferation Assay (IC50 Determination)

Objective: Quantify potency in BRAF-mutant (efficacy) vs. RAS-mutant (broad spectrum) models.

### Experimental Design

- Cell Lines:

- A375 (BRAF V600E) – Sensitive control.
- HCT116 (KRAS Mutant) – Target for Pan-RAF inhibition.
- Readout: CellTiter-Glo® (ATP quantification).

## Step-by-Step Workflow

- Optimization: Determine the optimal seeding density to ensure cells remain in log-phase growth for 72 hours (typically 2,000–4,000 cells/well for A375).
- Seeding:
  - Seed cells in 96-well white-walled plates (90 L/well).
  - Incubate 24 hours.
- Dosing:
  - Prepare a 10-point serial dilution (1:3) of **REDX05358** in media (10x concentration).
  - Add 10 L of 10x drug to the 90 L cells. Final DMSO = 0.1%.
  - Include "Day 0" control plate to calculate GI50 if cytostasis is suspected.
- Incubation:
  - Incubate for 72 hours.
- Development:
  - Equilibrate CellTiter-Glo reagent to room temperature.
  - Add 100

L reagent to each well. Shake 2 mins.

- Read Luminescence.

## Data Analysis

Calculate IC<sub>50</sub> using a 4-parameter non-linear regression (Sigmoidal Dose-Response).

Self-Validating Check:

- If A375 IC<sub>50</sub> > 100 nM, check compound integrity or cell passage number. (Expected IC<sub>50</sub> < 10 nM).
- If HCT116 curve is flat, confirm the compound is **REDX05358** (Pan-RAF) and not a specific BRAF inhibitor.

## Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing **REDX05358**.



[Click to download full resolution via product page](#)

Caption: Workflow to distinguish **REDX05358** (Pan-RAF) from generic BRAF inhibitors via paradoxical signaling checks.

## References

- Redx Pharma. (2017).[3] Development of **REDX05358**, a novel highly selective and potent pan RAF inhibitor. ResearchGate.
- ProbeChem. (n.d.). REDX-05358 Chemical Properties and Biological Activity. ProbeChem Biochemicals.[1]
- Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF. Nature. (Contextual grounding for Paradoxical Activation mechanism).
- Yao, Z., et al. (2015). Raf inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E). Nature. (Contextual grounding for RAF Dimerization).

Note on Nomenclature: Ensure you are using **REDX05358** (Pan-RAF inhibitor).[1][2] Do not confuse this with RXC005/REDX08608, which is Redx Pharma's reversible BTK inhibitor. The protocols above are specific to the RAF/MAPK pathway.[2][4]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. REDX-05358 |CAS:1884226-20-3 Probechem Biochemicals \[probechem.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types \[prnewswire.com\]](#)
- To cite this document: BenchChem. [Application Note: Functional Characterization of REDX05358 in Cell-Based Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610433#cell-based-assays-using-redx05358\]](https://www.benchchem.com/product/b610433#cell-based-assays-using-redx05358)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)